molecular formula C7H6ClN3 B8251091 6-Chloro-8-methylimidazo[1,2-b]pyridazine

6-Chloro-8-methylimidazo[1,2-b]pyridazine

Cat. No. B8251091
M. Wt: 167.59 g/mol
InChI Key: FGCJTUFIQAVKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-methylimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-8-methylimidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-8-methylimidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine was achieved, providing a methodology for synthesizing various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).
  • Characterization Studies : Studies on the crystal structure characterization, density functional theory calculations, and Hirshfeld surface analysis of triazole pyridazine derivatives were performed, contributing to a deeper understanding of the compound's properties (Sallam et al., 2021).

Antiviral and Pharmaceutical Applications

  • Antiviral Activities : Compounds including 6-chloro-8-methylimidazo[1,2-b]pyridazine demonstrated potent inhibitory effects on the replication of human cytomegalovirus and varicella-zoster virus (Galtier et al., 2003).
  • Potential for Antifilarial Evaluation : Imidazo[1,2-b]pyridazines, a category including 6-chloro-8-methylimidazo[1,2-b]pyridazine, were synthesized for potential antifilarial applications, though they did not exhibit significant antifilarial activity (Mourad et al., 1992).

Central Nervous System Activity

  • CNS Activity Investigations : Various imidazo[1,2-b]pyridazines, including those with 6-chloro-8-methyl configurations, were synthesized and tested for their ability to displace [3H]diazepam from rat brain plasma membranes. These studies contribute to understanding the CNS activity of these compounds (Barlin et al., 1994).

properties

IUPAC Name

6-chloro-8-methylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6(8)10-11-3-2-9-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCJTUFIQAVKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-methylimidazo[1,2-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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